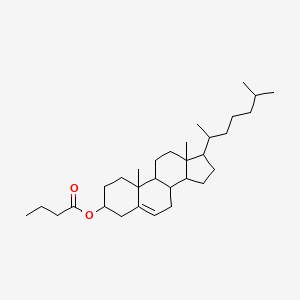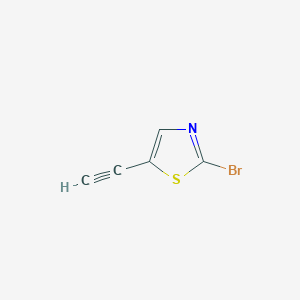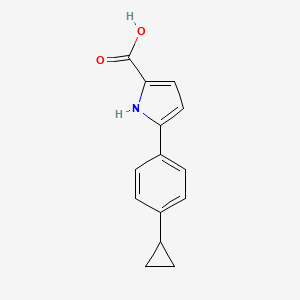![molecular formula C6H10O2 B11717705 endo-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 89724-92-5](/img/structure/B11717705.png)
endo-7-Oxabicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol: is a bicyclic organic compound that features a unique oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalytic systems and automated processes ensures high efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide to introduce various functional groups.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: Its rigid bicyclic structure provides a scaffold for the development of bioactive molecules with high specificity and potency .
Industry: In the industrial sector, (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-performance materials .
Mechanism of Action
The mechanism by which (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The rigid structure of the compound allows for precise interactions with target proteins, leading to high binding affinity and specificity .
Comparison with Similar Compounds
7-oxanorbornane: Shares a similar bicyclic structure but lacks the hydroxyl group at the 2-position.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness: The presence of the hydroxyl group in (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol imparts unique chemical reactivity and biological activity. This functional group allows for hydrogen bonding and other interactions that are not possible with similar compounds lacking the hydroxyl group .
Properties
CAS No. |
89724-92-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
DXJWCIYSWHNWHQ-KVQBGUIXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)O |
Canonical SMILES |
C1CC2C(CC1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)





![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)


![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)

